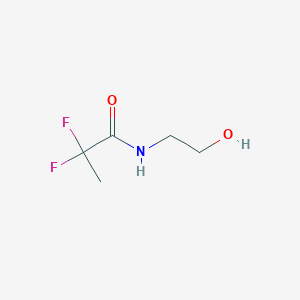

2,2-difluoro-N-(2-hydroxyethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-difluoro-N-(2-hydroxyethyl)propanamide, also known as DFP, is an organic compound that belongs to the family of amides. It has a molecular weight of 153.13 .

Molecular Structure Analysis

The molecular formula of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is C5H9F2NO2 . The InChI Code is 1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) . The compound contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The boiling point of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is approximately 85°C at 0.2mm .Applications De Recherche Scientifique

Photoreactivity and Analytical Chemistry

Flutamide, chemically related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide, has shown interesting photoreactivity properties. In a study, different photoreactions of flutamide were observed in acetonitrile and 2-propanol solvents, demonstrating the drug's behavior under UV light exposure and its interaction with various solvents. This understanding is pivotal for evaluating drug stability and developing analytical methods for drug quantification (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolic Studies and Drug Development

Research on a related compound, S-1 (a selective androgen receptor modulator), highlighted the importance of understanding the pharmacokinetics and metabolism of compounds similar to 2,2-difluoro-N-(2-hydroxyethyl)propanamide. Identifying metabolic profiles and pharmacokinetic characteristics can guide the design of new therapeutic agents, emphasizing the role of such compounds in preclinical drug development (Wu et al., 2006).

Synthesis of Fluorinated Compounds

The synthesis of 2,2-difluoro-3-hydroxyacids represents a key area of research, showing the relevance of compounds like 2,2-difluoro-N-(2-hydroxyethyl)propanamide in organic chemistry. These compounds are synthesized through a selective haloform reaction, demonstrating a methodological approach that is short, yields good results, and occurs under mild conditions (Jiménez, Bosch, & Guerrero, 2005).

Fluorinated Building Blocks for Medicinal Chemistry

The development of biocatalytic methods for the synthesis of CHF2-containing trisubstituted cyclopropanes illustrates the significance of fluorinated compounds in medicinal chemistry. This methodology offers a powerful strategy for synthesizing high-value fluorinated building blocks, showcasing the versatility and potential applications of compounds related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide in drug discovery and development (Carminati et al., 2020).

Propriétés

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)

![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)